molecular formula C14H17BrFNO4 B13488920 (R)-3-(3-Bromo-4-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(3-Bromo-4-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13488920
M. Wt: 362.19 g/mol
InChI Key: HPMIKWSDXIKHQI-LLVKDONJSA-N
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Description

(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. Its unique structure makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino group is then coupled with a propanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the Boc-protected amino group. This combination of features provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(3R)-3-(3-bromo-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

HPMIKWSDXIKHQI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)F)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

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